Acetylsalicylic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXYINGQXLWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163416 | |
| Record name | Acetylsalicylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
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Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-82-6 | |
| Record name | Acetylsalicylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetylsalicylic anhydride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylsalicylic anhydride | |
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| Record name | Acetylsalicylic anhydride | |
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| Record name | Acetylsalicylic anhydride | |
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| Record name | 2-acetoxybenzoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ASPIRIN ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |
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Synthetic Methodologies and Reaction Pathways of Acetylsalicylic Anhydride
Direct Synthesis Approaches to Acetylsalicylic Anhydride (B1165640)
The direct synthesis of acetylsalicylic anhydride can be achieved through several routes, primarily involving the formation of an anhydride linkage between two acetylsalicylic acid molecules.
Esterification Reactions and Anhydride Formation
One established method for preparing this compound involves the reaction of acetylsalicylic acid (aspirin) with a dehydrating agent like thionyl chloride, typically in the presence of a base such as pyridine (B92270). google.com Alternatives to thionyl chloride include phosgene, phosphorus oxychloride, phosphorus trichloride (B1173362), or phosphorus tribromide, with other tertiary amines like dimethylaniline serving as potential substitutes for pyridine. google.com This conventional method, however, requires careful control of low temperatures and can be complicated by the difficulty of removing odorous byproducts. google.com
A more sophisticated approach involves the reaction of salicylic (B10762653) acid or acetylsalicylic acid with a molar excess of acetic anhydride. google.com This process first forms an asymmetrical or mixed anhydride, specifically aspirin-acetic anhydride. google.com This intermediate is then heated under carefully controlled conditions. Through a disproportionation reaction, the mixed anhydride rearranges to form the desired symmetrical this compound and regenerates acetic anhydride, which is removed by distillation. google.com
Another pathway utilizes ketene (B1206846), which is bubbled through a solution of aspirin (B1665792) in an inert solvent like acetone. google.com This reaction also produces the mixed aspirin-acetic anhydride, which can then be converted to this compound through distillation. google.com
Catalytic Systems in this compound Synthesis
Catalysts are crucial for facilitating the direct synthesis of this compound and for optimizing reaction conditions.
In the conventional synthesis using thionyl chloride, pyridine or other tertiary amines act as catalysts. google.com For the reaction of acetylsalicylic acid with thionyl chloride, aluminium trichloride has been identified as an effective catalyst, allowing the reaction to proceed at moderately elevated temperatures (50-90°C). google.com
In the method involving the disproportionation of the mixed aspirin-acetic anhydride, the process is primarily controlled by temperature and pressure rather than a specific catalyst for the disproportionation step itself. google.com However, for the initial formation of the mixed anhydride from salicylic acid and acetic anhydride, acid catalysts are employed. A patent describes the use of an acid form of a cationic exchange resin as a catalyst in this process. google.com
| Catalyst Type | Specific Catalyst | Reactants | Synthesis Route | Reference |
| Tertiary Amine | Pyridine, Dimethylaniline | Acetylsalicylic Acid, Thionyl Chloride (or similar) | Conventional Dehydration | google.com |
| Lewis Acid | Aluminium Trichloride | Acetylsalicylic Acid, Thionyl Chloride | Acid Chloride Formation | google.com |
| Solid Acid | Cationic Exchange Resin (Acid Form) | Acetylsalicylic Acid, Acetic Anhydride | Mixed Anhydride Formation | google.com |
In Situ Formation and Role as an Intermediate in Acetylsalicylic Acid Production
While direct synthesis targets this compound as the final product, the compound and its precursors also play a role as transient intermediates in the industrial production of acetylsalicylic acid (aspirin).
Mechanism of Acetylation of Salicylic Acid with Acetic Anhydride
The synthesis of aspirin is a classic esterification reaction where the phenolic hydroxyl group of salicylic acid is acetylated. researchgate.netcuny.edu The most common method involves reacting salicylic acid with acetic anhydride, using a strong acid like sulfuric acid or phosphoric acid as a catalyst. byjus.comhooghlywomenscollege.ac.inresearchgate.net
The mechanism proceeds as follows:
Catalyst Activation : The acid catalyst protonates a carbonyl oxygen of the acetic anhydride. This enhances the electrophilicity of the adjacent carbonyl carbon. researchgate.netbyjus.com
Nucleophilic Attack : The lone pair of electrons on the phenolic oxygen of salicylic acid attacks the now highly electrophilic carbonyl carbon of the protonated acetic anhydride. This forms a tetrahedral intermediate. researchgate.net
Elimination : The intermediate collapses, leading to the elimination of a molecule of acetic acid and the formation of a protonated acetylsalicylic acid. byjus.com
Deprotonation : The protonated aspirin is then deprotonated, regenerating the acid catalyst, to yield the final product, acetylsalicylic acid. hooghlywomenscollege.ac.in
In this widely taught mechanism, the key intermediate is the tetrahedral species formed after the nucleophilic attack. However, under specific industrial conditions, the formation of the asymmetrical aspirin-acetic anhydride can occur as a distinct intermediate before its subsequent reaction or hydrolysis leads to the final aspirin product. google.com
Influence of Reaction Conditions on Anhydride Formation during Aspirin Synthesis
The formation and potential isolation of anhydride intermediates during aspirin synthesis are highly dependent on the reaction conditions.
In the direct synthesis of this compound, specific conditions are required to favor its formation. The process involves heating the reaction mixture of salicylic acid and excess acetic anhydride to about 80-100°C for at least an hour. google.com This is followed by a prolonged period (3 to 20 hours) of maintaining the mixture at 50-100°C under anhydrous conditions to allow for the disproportionation of the mixed anhydride. google.com The subsequent removal of the regenerated acetic anhydride is achieved by distillation under reduced pressure. google.comgoogle.com Extreme temperatures are avoided, as they can lead to the formation of oil-like polymeric impurities. google.com
Conversely, in the standard laboratory or industrial synthesis of aspirin, the goal is to produce acetylsalicylic acid, not its anhydride. The reaction is typically heated to form the product, and then water is added. latech.edulibretexts.orgiitism.ac.in This addition of water serves to quench any excess acetic anhydride and also hydrolyzes any this compound that may have formed, converting it into two molecules of acetylsalicylic acid, thus maximizing the yield of the desired product. uoradea.ro The insolubility of aspirin in cold water then allows it to crystallize and be separated by filtration. libretexts.org
| Parameter | Condition for this compound Synthesis | Condition for Acetylsalicylic Acid (Aspirin) Synthesis | Reference |
| Temperature | 80-100°C initial, then 50-100°C for distillation | Typically 50-90°C, followed by cooling | google.comgoogle.comuoanbar.edu.iq |
| Pressure | Reduced pressure (e.g., ~18-30 mm Hg) for distillation | Atmospheric pressure | google.comgoogle.com |
| Water | Strictly anhydrous conditions maintained throughout | Water is added at the end to quench excess reagents and crystallize the product | google.comlatech.edu |
| Key Intermediate | Asymmetrical aspirin-acetic anhydride is formed and then disproportionated | Tetrahedral intermediate leads directly to aspirin; any anhydride formed is hydrolyzed | google.com |
| Final Product | Crystalline this compound | Crystalline Acetylsalicylic Acid | google.comlatech.edu |
Fundamental Chemical Reactivity and Mechanistic Studies of Acetylsalicylic Anhydride
Hydrolysis Kinetics and Mechanisms
k = kH[H+] + k0 + kOH[OH−]
Where:
k is the observed rate constant.
kH is the rate constant for the acid-catalyzed process. ucl.ac.be
k0 is the rate constant for the uncatalyzed (spontaneous) process. ucl.ac.be
kOH is the rate constant for the base-catalyzed process. ucl.ac.be
Over a wide pH range, three primary mechanisms for the hydrolysis of compounds like acetylsalicylic acid derivatives have been identified: hydronium ion-catalyzed, hydroxide (B78521) ion-catalyzed, and spontaneous reactions. scirp.org
Acid-Catalyzed Hydrolysis
In an acidic medium, the hydrolysis of acetylsalicylic anhydride (B1165640) is accelerated. uoradea.ro This process, termed specific acid catalysis, involves the protonation of the anhydride by a hydronium ion (H₃O⁺). ucl.ac.be The protonation of a carbonyl oxygen increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.netscribd.com This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a carboxylic acid molecule result in the formation of the hydrolysis products. researchgate.netpearson.com
The rate equation for specific acid catalysis is given by: k_obs = k₀ + k_H[H⁺] ucl.ac.be
Studies on the acid-catalyzed hydrolysis of acetic anhydride have shown that the reaction mechanism is complex, with the possibility of the proton attaching to either the carbonyl oxygen or the ether oxygen. cdnsciencepub.com
Base-Catalyzed Hydrolysis
The hydrolysis of acetylsalicylic anhydride is significantly faster in basic conditions. scirp.org This is known as specific base catalysis, where a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon of the anhydride. ucl.ac.belibretexts.org This reaction is generally irreversible and leads to a higher yield of the hydrolysis products compared to acid-catalyzed hydrolysis. quora.com The mechanism involves the formation of a tetrahedral intermediate which then collapses to form the carboxylate products. youtube.com
The observed rate constant for this process is described by: k_obs = k₀ + k_OH[OH⁻] ucl.ac.be
Nucleophilic Addition and Acyl Transfer Reactions
This compound readily undergoes nucleophilic addition and acyl transfer reactions due to the electrophilic nature of its carbonyl carbons. scbt.com These reactions are fundamental to its chemical utility, particularly in acylation processes.
Acid anhydrides, in general, react with nucleophiles in a process known as nucleophilic acyl substitution. fiveable.me The incoming nucleophile attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of a carboxylate leaving group results in the acylated product. fiveable.mepearson.com this compound is particularly effective in rapid acylation reactions with nucleophiles like alcohols and thiols. scbt.com
A prominent example of this reactivity is the synthesis of aspirin (B1665792) (acetylsalicylic acid) from salicylic (B10762653) acid and acetic anhydride. openstax.orgunizin.org In this reaction, the phenolic hydroxyl group of salicylic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. pearson.comukessays.com This acyl transfer reaction is often catalyzed by a small amount of a strong acid, such as sulfuric or phosphoric acid. researchgate.nethooghlywomenscollege.ac.in The catalyst protonates the acetic anhydride, enhancing its electrophilicity and facilitating the nucleophilic attack. researchgate.netscribd.com
The general mechanism for the reaction of an acid anhydride with a nucleophile can be summarized as a nucleophilic addition-elimination process. savemyexams.com The reactivity of acid anhydrides is lower than that of acid chlorides but higher than that of carboxylic acids. fiveable.me
Thermal Decomposition Pathways
When subjected to heat, this compound undergoes thermal decomposition. Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the related compound, acetylsalicylic acid, show that decomposition occurs in a stepwise manner. nih.gov
Upon heating, acetylsalicylic acid has been observed to decompose into salicylic acid and acetic acid. netzsch.com Further heating can lead to more complex reactions. One study on the anhydrous thermal decomposition of acetylsalicylic acid suggested the initial formation of linear oligomers, which are then converted into cyclic oligomers. nih.gov Another source mentions a patent describing the synthesis of salicylic aldehyde by heating acetylsalicylic acid to 200-210°C. sciencemadness.org At elevated temperatures, acetylsalicylic acid emits acrid smoke and fumes. nih.gov The melting point of pure acetylsalicylic acid is around 136°C, and it begins to decompose at higher temperatures. netzsch.com
The following table summarizes the key decomposition products and conditions:
| Starting Material | Conditions | Key Products | Reference |
| Acetylsalicylic acid | Heating | Salicylic acid, Acetic acid | netzsch.com |
| Acetylsalicylic acid | Anhydrous heating | Linear and cyclic oligomers | nih.gov |
| Acetylsalicylic acid | Heating to 200-210°C (patent) | Salicylic aldehyde | sciencemadness.org |
| Acetylsalicylic acid | Heating to decomposition | Acrid smoke and fumes | nih.gov |
Acetylsalicylic Anhydride As an Impurity in Acetylsalicylic Acid Formulations
Formation and Occurrence of Acetylsalicylic Anhydride (B1165640) Impurity
The presence of acetylsalicylic anhydride in acetylsalicylic acid is a result of chemical reactions that can occur during both synthesis and storage.
Process-Related Impurities during Synthesis
The primary method for synthesizing acetylsalicylic acid involves the reaction of salicylic (B10762653) acid with acetic anhydride. libretexts.orgukessays.comnih.gov This process, known as esterification, is typically catalyzed by an acid such as sulfuric acid or phosphoric acid. ukessays.comabcr-mefmo.orgresearchgate.net While the main product is acetylsalicylic acid, other related substances, including this compound, can be formed as process-related impurities. oup.com
The formation of this compound during synthesis can be influenced by the reaction conditions. For instance, reacting acetylsalicylic acid with a molar excess of acetic anhydride at temperatures between 80°C and 100°C for at least an hour is a known method for producing aspirin (B1665792) anhydride. google.com This suggests that controlling reaction stoichiometry and temperature is crucial to minimize the formation of this impurity during the synthesis of acetylsalicylic acid. Other impurities that can arise from the synthesis process include salicylsalicylic acid and 4-hydroxybenzoic acid. oup.com
Degradation-Related Impurities during Storage and Processing
Acetylsalicylic acid is susceptible to degradation, particularly through hydrolysis, when exposed to moisture. This process breaks down acetylsalicylic acid into salicylic acid and acetic acid. libretexts.orgprezi.comwikipedia.org However, under certain conditions, such as upon heating solutions of acetylsalicylic acid in various organic solvents, this compound can also be formed as a degradation product. researchgate.netoup.com This makes it a frequently occurring impurity in commercial acetylsalicylic acid. researchgate.netoup.com The degradation of acetylsalicylic acid is influenced by environmental factors like temperature, humidity, and light. oup.comresearchgate.net In solid-state formulations, the presence of moisture can accelerate degradation, and the acidic by-products of hydrolysis, such as acetic acid, can create an environment that may promote further degradation reactions. researchgate.net
Impact of this compound on the Stability and Purity of Acetylsalicylic Acid
Chemical Degradation Influence
This compound is itself a reactive molecule and its presence can be an indicator of the degradation of acetylsalicylic acid. google.com The instability of acetylsalicylic acid in pharmaceutical preparations is a long-known issue, with hydrolysis being a primary degradation pathway. google.comscirp.org While salicylic acid is the most commonly reported degradation product, this compound is also a known impurity that can arise from decomposition. oup.comgoogle.com The formation of these impurities signifies a loss of the active pharmaceutical ingredient. google.com
Effects on Dissolution Characteristics
Research has demonstrated that the presence of this compound can directly affect the dissolution rate of acetylsalicylic acid. One study using a rotating disc method showed that when this compound was present in concentrations exceeding 0.25%, it decreased the intrinsic dissolution rate of acetylsalicylic acid in 0.1 N hydrochloric acid. researchgate.netoup.com This suggests that variations in the dissolution rates of different commercial acetylsalicylic acid preparations could be partly attributable to differing levels of this impurity. researchgate.netoup.com
Table 1: Effect of this compound on Dissolution Rate
| This compound Concentration | Effect on Dissolution Rate of Acetylsalicylic Acid |
|---|---|
| > 0.25% | Decreased |
Data derived from studies on the intrinsic dissolution rate of acetylsalicylic acid. researchgate.netoup.com
Immunological and Biological Research on this compound as a Contaminant
Beyond its impact on the physicochemical properties of acetylsalicylic acid, this compound has been investigated for its potential immunological effects. It is considered an immunogenic impurity. researchgate.netnih.gov Research has focused on its role as a contaminant in commercial acetylsalicylic acid preparations and its potential involvement in hypersensitivity reactions. globalauthorid.comsemanticscholar.org
Studies have explored the role of amino-reactive impurities, such as this compound, in acetylsalicylic acid allergy. karger.com The ability of such impurities to react with proteins and form antigenic conjugates is a key area of this research. A colorimetric method has been developed for the quantitative determination of immunogenic impurities like this compound and acetylsalicylsalicylic acid in acetylsalicylic acid samples. nih.gov Analysis of various commercial samples using this method revealed the presence of this compound in amounts ranging from 0.001% to 0.024% (w/w). nih.gov Another method allows for the determination of as little as 0.0005% of this compound in acetylsalicylic acid. researchgate.net
Table 2: Detected Levels of this compound in Commercial Samples
| Impurity | Concentration Range (w/w) |
|---|---|
| This compound | 0.001% - 0.024% |
| Acetylsalicylsalicylic Acid | 0.006% - 0.58% |
Data from a study analyzing 15 different commercial acetylsalicylic acid samples and formulations. nih.gov
Immunogenicity and Protein Conjugation
This compound (ASAN), a notable impurity in acetylsalicylic acid (ASA) preparations, is recognized as a highly immunogenic substance. karger.comkarger.com Its immunogenicity stems from its high reactivity, particularly with the amino groups of proteins, leading to the formation of stable protein conjugates. karger.comnih.gov This ability to bind to proteins and form new antigenic determinants is a critical step in initiating an immune response.
The process of protein conjugation by ASAN is efficient. For instance, when reacted with poly-L-lysine (PLL), a synthetic polypeptide, ASAN can aspirylate approximately 50% of the available amino groups. karger.com In contrast, highly purified ASA samples show no significant conjugation under similar conditions. karger.com The reactivity of ASAN is characteristic of acid anhydrides, which are known to be potent immunogens due to their ability to acylate proteins. karger.com The reaction can occur with various proteins, including human serum albumin, and studies have shown that these newly formed aspiryl-protein conjugates are potent antigens. caltech.eduoup.com
The mechanism of protein modification by ASAN can involve the acylation of amino acid residues. Studies on the reaction between ASAN and L-cysteine have shown that the thiol anion of cysteine initially reacts with the anhydride to form an intermediate thiol ester. nih.gov This intermediate then undergoes an intramolecular rearrangement to create a stable N-(O-acetylsalicyloyl)-2-amino-3-thiopropionic acid. nih.gov This suggests that ASAN's reaction with thiol-containing amino acids in a protein could proceed through the formation of an initial thioester, followed by an S to N intramolecular acyl transfer, resulting in an immunogenic amide. nih.gov The formation of these hapten-protein bioconjugates is a key factor in their ability to trigger an immune response. researchgate.net
Table 1: Research Findings on this compound (ASAN) Protein Conjugation
| Parameter | Observation | Source |
|---|---|---|
| Reactivity | Highly reactive with amino groups of proteins. | karger.com |
| Conjugation Efficiency | Aspirylates about 50% of available amino groups on poly-L-lysine (PLL). | karger.com |
| Comparison with ASA | Pure acetylsalicylic acid (ASA) shows no significant conjugation under similar conditions. | karger.com |
| Reaction Mechanism | Reacts with L-cysteine via a thiol ester intermediate, followed by an S to N intramolecular acyl transfer to form a stable immunogenic amide. | nih.gov |
| Immunogenicity of Conjugates | Aspiryl-protein conjugates are potent antigens. | caltech.eduoup.com |
Induction of Hypersensitivity Reactions
The immunogenic nature of this compound (ASAN) directly contributes to its capacity to induce hypersensitivity reactions. karger.comkarger.com As a frequent contaminant in commercial acetylsalicylic acid (ASA) preparations, its presence is significant in the context of drug intolerance. karger.comkarger.com Studies in animal models, such as guinea pigs and rabbits, have demonstrated that ASAN can induce the formation of anti-aspiryl antibodies and contact hypersensitivity. karger.comkarger.com
The administration of ASAN to guinea pigs through various routes, including intradermal, epicutaneous, or per-oral, has been shown to successfully induce hypersensitivity. karger.com The development of this hypersensitivity was monitored through several indicators, including contact reactions to ASAN and the development of systemic anaphylactic hypersensitivity to aspiryl-polylysine (ASP-PLL). karger.com Furthermore, commercial ASA samples have shown significant variability in their ability to induce hypersensitivity to ASAN under standardized conditions in guinea pigs, likely reflecting differing levels of ASAN contamination. karger.comkarger.com
Clinical observations in humans have also suggested a link between ASAN and hypersensitivity. karger.comkarger.com Some patients with a history of generalized urticaria and acute angioneurotic edema after taking aspirin have shown skin hypersensitivity to aspiryl-polylysine. karger.comkarger.com It is proposed that acetylsalicylsalicylic acid, a related impurity that can form from ASAN, is a potentially immunogenic substance involved in the development of allergic reactions to ASA preparations. researchgate.net
Table 2: Induction of Hypersensitivity by this compound (ASAN) in Guinea Pigs
| Administration Method | Outcome | Source |
|---|---|---|
| Intradermal | Induction of hypersensitivity. | karger.com |
| Epicutaneous (topical) | Induction of contact hypersensitivity. | karger.com |
| Per-oral (by mouth) | Induction of hypersensitivity. | karger.com |
Advanced Analytical and Characterization Methodologies for Acetylsalicylic Anhydride Research
Spectrophotometric Techniques for Quantitative Determination
Spectrophotometry offers sensitive and reliable methods for the quantification of acetylsalicylic anhydride (B1165640), particularly at trace levels.
Colorimetric Assays for Trace Analysis
Colorimetric assays provide a rapid and convenient means for determining minute quantities of acetylsalicylic anhydride. One such method involves the reaction of this compound with specific reagents to produce a colored product, the absorbance of which is measured spectrophotometrically.
A notable colorimetric method is based on the reaction of this compound with a mixture of pyridine (B92270) and sodium α-benzamidocinnamate in ethanol. oup.comoup.com This reaction quantitatively forms 4-benzylidene-2-phenyloxazolin-5-one, a colored compound with a maximum absorbance at 362 nm. oup.comoup.comcapes.gov.br The method is highly reproducible and can detect this compound concentrations as low as 0.0005% in acetylsalicylic acid. oup.com The relationship between the absorbance and the concentration of this compound follows Beer's law within a defined concentration range, allowing for accurate quantification. oup.com The molar extinction coefficient for this reaction has been determined to be 3.56 x 10⁴ L·mol⁻¹·cm⁻¹. oup.com
Another approach involves the aminolysis of this compound with ammonia (B1221849) to produce salicylamide. nih.gov This product is then coupled with 4-aminophenazone in the presence of an oxidizing agent to form a colored compound suitable for colorimetric analysis. nih.gov This method can be used in conjunction with other techniques to specifically determine this compound in the presence of other impurities like acetylsalicylsalicylic acid, with a detection limit of down to 0.005%. nih.gov
Table 1: Summary of Colorimetric Assay for this compound
| Parameter | Value | Reference |
| Reagents | Pyridine, Sodium α-benzamidocinnamate | oup.comoup.com |
| Product | 4-benzylidene-2-phenyloxazolin-5-one | oup.comoup.com |
| Wavelength (λmax) | 362 nm | oup.comoup.com |
| Detection Limit | 0.0005% in acetylsalicylic acid | oup.com |
| Molar Extinction (ε) | 3.56 x 10⁴ L·mol⁻¹·cm⁻¹ | oup.com |
UV-Visible Spectroscopy Applications
UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound, often employed after a separation step. In a 50/50% volume/volume water-ethanol solution, acetylsalicylic acid, a related compound, exhibits a well-defined spectrum with a maximum absorbance at 276 nm. researchgate.net While direct UV-Vis analysis of this compound in complex mixtures can be challenging due to overlapping spectra with acetylsalicylic acid and other impurities, it becomes a powerful tool when coupled with separation techniques like HPLC. nih.govanjs.edu.iq The detector in an HPLC system is often a UV-Visible spectrophotometer, which can be set at a specific wavelength to selectively detect and quantify the eluting compounds. anjs.edu.iqmuni.cz For instance, in the analysis of acetylsalicylic acid and its impurities, detection is often carried out at wavelengths around 225 nm or 280 nm. anjs.edu.iqresearchgate.net
The hydrolysis of acetylsalicylic acid to salicylic (B10762653) acid, which can then be complexed with iron(III) ions to form a colored complex, is a common indirect UV-Vis method for aspirin (B1665792) analysis. rsc.orgrsc.orgibbujournals.com.ng This complex typically has a maximum absorbance around 530 nm. rsc.orgibbujournals.com.nguclmail.net While this method primarily targets salicylic acid, its application in stability studies can infer the degradation of acetylsalicylic acid, which can be related to the presence of reactive impurities like this compound.
Chromatographic Separation and Quantification Strategies
Chromatographic techniques are indispensable for separating this compound from acetylsalicylic acid and other related compounds, enabling accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound and other impurities in aspirin. nih.govnih.gov Reverse-phase HPLC, often utilizing a C8 or C18 column, is a commonly employed mode of separation. nih.govmuni.cz
A rapid HPLC method for the determination of salicylic acid, salsalate, acetylsalicylsalicylic acid, and this compound in aspirin has been developed using a silica (B1680970) column and an isocratic mobile phase of methylene (B1212753) chloride. nih.gov This method boasts a short analysis time of 7 minutes and detection limits ranging from 5 to 36 ppm for the various impurities. nih.gov Another method utilizes a Zorbax C8 column with a mobile phase of methanol (B129727), water, and phosphoric acid for the analysis of aged aspirin tablets, where this compound is typically found as a minor impurity. nih.gov The use of non-hydroxylic solvents in the sample preparation is crucial to prevent the degradation of both aspirin and this compound. nih.gov
The United States Pharmacopoeia (USP) also outlines an HPLC method for the simultaneous determination of acetylsalicylic acid and salicylic acid. scielo.brscielo.br However, alternative methods have been developed to improve sensitivity and resolution. scielo.brscielo.br One such method employs a reversed-phase system with ionic suppression through pH control to enhance the separation of these acidic compounds. scielo.brscielo.br
Table 2: Exemplary HPLC Methods for this compound Analysis
| Column Type | Mobile Phase | Detection | Key Findings | Reference |
| Silica | Methylene Chloride (isocratic) | UV | 7-minute separation, detection limits 5-36 ppm. | nih.gov |
| Zorbax C8 | Methanol-water-1 M phosphoric acid (59:36:5) | UV | This compound is a minor impurity in aged tablets. | nih.gov |
| Reversed-Phase (ODS-C18) | Acetonitrile (B52724) and formic acid (99:1) | UV at 280 nm | Retention time of acetylsalicylic acid at 4.11 minutes. | anjs.edu.iq |
Thin Layer Chromatography (TLC) Applications in Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of reactions involving this compound. williams.edusydney.edu.auscribd.comukessays.com It is particularly useful for detecting the presence of starting materials, like salicylic acid, in the final product of aspirin synthesis. muni.czwilliams.edu
In a typical TLC analysis, a silica gel plate is used as the stationary phase, and a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and petroleum ether (1:1), is used to develop the chromatogram. muni.cz The separated spots can be visualized under UV light. sydney.edu.auukessays.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparing it with the Rf value of a known standard. sydney.edu.auukessays.com
TLC is valuable for monitoring the synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride. scribd.comukessays.com By spotting the reaction mixture at different time intervals, the disappearance of the salicylic acid spot and the appearance of the acetylsalicylic acid spot can be observed, indicating the progression and completion of the reaction. scribd.comukessays.com
Spectroscopic Elucidation for Structural Confirmation and Impurity Profiling
Spectroscopic techniques are paramount for the definitive structural confirmation of this compound and for the identification and characterization of impurities. tandfonline.comtandfonline.com
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. newcastle.edu.ausci-hub.se The IR spectrum of acetylsalicylic acid shows characteristic absorption bands for the carboxylic acid and ester functional groups. thermofisher.com In the context of impurity profiling, the presence of unexpected peaks in the IR spectrum of an aspirin sample could indicate the presence of impurities like this compound, which would exhibit its own characteristic anhydride carbonyl stretching frequencies. researchgate.netthermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. thermofisher.comsciepub.com ¹H NMR and ¹³C NMR are used to elucidate the complete structure of this compound and to identify and quantify impurities. scribd.comsciepub.com For instance, the ¹H NMR spectrum of acetic anhydride, a related compound, shows a single peak for the six equivalent methyl protons. thermofisher.com Any deviation from the expected NMR spectrum of pure acetylsalicylic acid can point to the presence of impurities. sciepub.com
Mass Spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive method for identifying and quantifying impurities. tandfonline.com LC-MS can provide the molecular weight of the impurities, which, along with fragmentation patterns, can lead to their structural elucidation. researchgate.net
Table 3: Spectroscopic Techniques for this compound Characterization
| Technique | Application | Key Information Provided |
| Infrared (IR) Spectroscopy | Functional group identification, impurity detection | Characteristic absorption bands for anhydride, carboxylic acid, and ester groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, impurity quantification | Chemical shifts and coupling constants for protons and carbons, providing a detailed molecular map. |
| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation of impurities | Precise mass of the molecule and its fragments, aiding in the identification of unknown compounds. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most distinctive feature in its IR spectrum is the presence of two carbonyl (C=O) stretching bands, which is characteristic of the anhydride functional group. spectroscopyonline.com This arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups linked by an oxygen atom. spectroscopyonline.com
The IR spectrum of an anhydride typically shows a strong C-O stretching peak as well. spectroscopyonline.com In the case of this compound, which can be considered a derivative of both acetylsalicylic acid and acetic acid, its spectrum can be compared to these parent compounds. For instance, acetic anhydride, a simple noncyclic anhydride, exhibits two distinct C=O stretching peaks. spectroscopyonline.comthermofisher.com The higher-wavenumber peak is generally more intense in noncyclic anhydrides. spectroscopyonline.com In contrast, acetylsalicylic acid shows characteristic peaks for its ester and carboxylic acid groups. spectroscopyonline.comchemskills.com The presence of unreacted starting materials or degradation products like salicylic acid and acetic acid can be detected by the presence of their characteristic IR absorption bands. odinity.com
Table 1: Characteristic IR Absorption Bands for this compound and Related Compounds
| Functional Group | Compound | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Anhydride C=O | This compound | ~1810 - 1820 | Asymmetric Stretch |
| Anhydride C=O | This compound | ~1740 - 1750 | Symmetric Stretch |
| Anhydride C-O | This compound | ~1000 - 1300 | Stretch |
| Ester C=O | Acetylsalicylic Acid | 1753 | Stretch |
| Carboxylic Acid C=O | Acetylsalicylic Acid | 1689 | Stretch |
| Anhydride C=O | Acetic Anhydride | 1818, 1749 | Asymmetric & Symmetric Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for the structural elucidation of this compound and for assessing its purity.
In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons of the salicylate (B1505791) moiety and the methyl protons of the acetyl groups. The chemical shifts of these protons would be influenced by the anhydride linkage. For comparison, in acetylsalicylic acid, the aromatic protons typically appear in the range of 7.1 to 8.2 ppm, and the methyl group protons show a singlet around 2.3-2.4 ppm. vulcanchem.comsciepub.com The presence of impurities such as salicylic acid or acetic acid would be readily identifiable by their distinct NMR signals. acs.orgazom.com
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the anhydride, the ester carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of the anhydride carbonyl carbons are particularly diagnostic. In acetylsalicylic acid, the ester carbonyl carbon appears around 169.8 ppm, and the carboxylic acid carbonyl is also in this region. oc-praktikum.de The aromatic carbons resonate between approximately 122 and 151 ppm, and the methyl carbon is observed around 21 ppm. oc-praktikum.de
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 |
| ¹H | Methyl Protons (-CH₃) | ~2.4 |
| ¹³C | Anhydride Carbonyls (C=O) | 160 - 175 |
| ¹³C | Aromatic Carbons (Ar-C) | 120 - 155 |
| ¹³C | Methyl Carbon (-CH₃) | ~21 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis. For this compound (molar mass of approximately 342 g/mol ), it is possible that the molecular ion peak (M⁺) at m/z 342 may not be observed or may be of very low intensity due to the lability of the anhydride bond under typical electron ionization (EI) conditions. psu.edu
The fragmentation of this compound is expected to proceed via cleavage of the C-O bonds of the anhydride and ester groups. A likely fragmentation pathway would involve the loss of an acetyl group or cleavage at the anhydride linkage. This could lead to the formation of ions with specific mass-to-charge ratios (m/z). For instance, cleavage at the C-O ester bond could give rise to peaks at m/z values of 43 (acetyl cation) and 120. psu.edu The fragmentation pattern of acetylsalicylic acid often shows a base peak at m/z 120, corresponding to the salicyl ion, and a peak at m/z 43. psu.eduresearchgate.net Analysis of these fragmentation patterns is crucial for confirming the structure of the anhydride and distinguishing it from related compounds. nist.gov
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 342 | [M]⁺ (Molecular Ion) |
| 163 | Fragment from cleavage of the anhydride |
| 120 | Salicyloyl cation |
| 43 | Acetyl cation [CH₃CO]⁺ |
Thermal Analysis Techniques in Degradation and Purity Studies
Thermal analysis techniques are essential for investigating the thermal stability, degradation pathways, and purity of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for these studies. nih.gov
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine thermal transitions such as melting point, glass transition temperature, and to assess purity. researchgate.netrsc.org
For this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. The melting point for a pure compound is a characteristic physical property. For example, "aspirin anhydride" has been reported to have a melting point in the range of 83-86°C. google.com The presence of impurities, such as unreacted salicylic acid or acetic anhydride, would typically lead to a depression and broadening of the melting peak. researchgate.net DSC can also be used to study the thermal degradation of the compound, which may appear as exothermic or endothermic events following the melting peak. lanzettarengifo.commdpi.com The shape and temperature of these peaks can provide information about the kinetics of the degradation process. lanzettarengifo.com
Table 4: DSC Data for this compound and Related Compounds
| Compound | Thermal Event | Temperature (°C) |
|---|---|---|
| This compound | Melting Point | ~83 - 86 |
| Acetylsalicylic Acid (Form I) | Melting Point | ~144.9 |
| Acetylsalicylic Acid (Form II) | Melting Point | ~135.5 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable technique for studying the thermal stability and decomposition profile of this compound. netzsch.com
A TGA curve for this compound would show the temperature at which it begins to decompose and the percentage of mass loss at each stage of decomposition. The thermal decomposition of related compounds, such as acetylsalicylic acid, has been shown to occur in multiple steps. psu.edunetzsch.comnetzsch.com The first step often involves the loss of acetic acid, followed by further degradation at higher temperatures. netzsch.com By analyzing the TGA thermogram, researchers can determine the decomposition temperature (Td) and gain insights into the degradation mechanism under anhydrous conditions. kinampark.com Coupling TGA with other analytical techniques, such as mass spectrometry (TGA-MS), allows for the identification of the gaseous products evolved during decomposition, providing a more complete picture of the degradation pathway. nih.govnetzsch.com
Table 5: TGA Decomposition Data for Related Compounds
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Products |
|---|---|---|---|---|
| Acetylsalicylic Acid | 1st Step | ~150 - 200 | ~66 | Acetic Acid, Salicylic Acid |
| Acetylsalicylic Acid | 2nd Step | > 200 | ~33 | Complex mixture |
Derivatives and Polymeric Systems Incorporating Acetylsalicylic Anhydride Moieties
Synthesis and Characterization of Novel Anhydride (B1165640) Conjugates
The synthesis of novel anhydride conjugates involving acetylsalicylic acid and fatty acids has been explored as a hybrid-drug approach. nih.gov This method involves creating a mixed anhydride by linking the carboxyl group of acetylsalicylic acid with that of a dietary fatty acid. The process begins by converting the carboxylic acid in acetylsalicylic acid into a more reactive acyl chloride. This is typically achieved by refluxing acetylsalicylic acid with thionyl chloride in a solvent like benzene (B151609). nih.gov
The resulting activated acetylsalicylic acid chloride is then reacted with the carboxylate group of a fatty acid, such as linoleic acid (LA), eicosapentaenoic acid (EPA), or docosahexaenoic acid (DHA). This reaction is carried out in the presence of pyridine (B92270) in a solvent like dichloromethane (B109758) (DCM) to yield the final fatty acid-acetylsalicylic anhydride conjugate. nih.gov This synthetic strategy successfully combines two biologically active molecules into a single compound. nih.gov
| Conjugate Name | Abbreviation | Constituents | Synthetic Pathway |
|---|---|---|---|
| Linoleic Anhydride | C1 | Acetylsalicylic Acid + Linoleic Acid | Two-step: 1) Acetylsalicylic acid conversion to acyl chloride with thionyl chloride. 2) Reaction with fatty acid in the presence of pyridine. nih.gov |
| EPA Anhydride | C2 | Acetylsalicylic Acid + Eicosapentaenoic Acid | |
| DHA Anhydride | C3 | Acetylsalicylic Acid + Docosahexaenoic Acid |
The design of fatty acid-acetylsalicylic anhydride conjugates is based on the principle of combining two molecules with known biological activity to create a hybrid drug. nih.gov The function of these conjugates is directly related to their structure. Studies have shown that these anhydride conjugates are potent inhibitors of platelet aggregation. nih.gov
The mechanism of action appears to be consistent with the generation of intermediates like a quinone methide or an m-oxybenzyl zwitterion, which then mediate the biological effect. researchgate.net The nature of the leaving group and other substituents on the benzyl (B1604629) ring are influential determinants of the inhibitory activity on cell growth. researchgate.net In the case of the fatty acid conjugates, all three compounds (C1, C2, and C3) were found to inhibit platelet aggregation in a dose-dependent manner and act through the cyclooxygenase-1 (COX-1) pathway. nih.gov Hydrolysis studies confirm that these conjugates release acetylsalicylic acid and the free fatty acid at a controlled rate in both buffer and plasma. nih.gov
Fatty Acid-Acetylsalicylic Anhydride Systems
Development of Biodegradable Poly(anhydride-ester) Copolymers
Biodegradable poly(anhydride-esters) derived from salicylic (B10762653) acid represent a significant area of development. researchgate.net These polymers chemically incorporate salicylic acid into their backbone, which can then be released in a controlled manner upon hydrolytic degradation. kinampark.comnih.gov This approach allows for high drug loading, ranging from 60% to 80% by weight, as the drug is an integral part of the polymer chain. kinampark.com The versatility of these polymers allows them to be formulated into various geometries, including microspheres, films, fibers, and disks, for a wide range of applications. kinampark.comdigitellinc.com
The primary method for synthesizing salicylic acid-based poly(anhydride-esters) is melt-condensation polymerization. acs.orgscispace.com This process typically involves first synthesizing a diacid precursor, where two salicylic acid molecules are joined by a linker molecule. researchgate.netgoogle.com This diacid is then activated, often using acetic anhydride, and subsequently polymerized under heat and high vacuum. google.comnih.gov
One-pot reaction methodologies have been developed to improve efficiency. In this approach, salicylic acid is chemically conjugated with a linker like adipoyl chloride to form a diacid, which is then polymerized in the same reaction vessel. This method has been shown to significantly reduce reaction time while yielding polymers with higher molecular weights. google.com
Backbone modifications are achieved by copolymerizing different monomers. For instance, copolymers of poly(1,10-bis(o-carboxyphenoxy)decanoate) (CPD), which degrades into salicylic acid, and poly(1,6-bis(p-carboxyphenoxy)hexane) (p-CPH), a monomer known to produce mechanically stable homopolymers, have been synthesized. scispace.com By varying the ratio of these monomers, the salicylic acid loading and the thermal and mechanical properties of the resulting copolymer can be controlled. scispace.com Another strategy involves copolymerization with poly(ethylene glycol) (PEG) to create formulations with low glass transition temperatures, suitable for extrusion from a syringe. rutgers.edu
The release of salicylic acid from poly(anhydride-ester) copolymers is governed by the hydrolytic cleavage of the anhydride and ester bonds within the polymer backbone. scispace.comnih.gov This process typically results in surface erosion of the polymer, leading to a controlled, near zero-order release of the active molecule and a biocompatible linker molecule. digitellinc.comrutgers.eduacs.org The degradation rate and subsequent drug release can be modulated by altering the polymer's chemical composition. digitellinc.comacs.org
Studies have demonstrated that the release kinetics can be tailored for specific applications. For example, one novel aspirin-loaded linear poly(anhydride ester) was found to release 8.5% of the drug in one week and 20% over four weeks. nih.govresearchgate.net The degradation is also pH-dependent. researchgate.net In some formulations, an initial lag period with minimal drug release is observed, the duration of which can be controlled by changing the polymer's linker molecule. google.com This controlled degradation makes these polymers suitable as carriers for other sensitive molecules, such as insulin, protecting them from degradation while co-delivering salicylic acid. nih.gov
| Polymer System | Release Profile | Key Findings | Reference |
|---|---|---|---|
| Aspirin-loaded linear poly(anhydride ester) with xylitol | Controlled release | Releases 8.5% of drug in 1 week and 20% in 4 weeks. | nih.govresearchgate.net |
| Salicylic acid-based poly(anhydride-esters) (SAPAE) | Near zero-order release | Release follows an initial lag period, which can be tuned by altering the linker molecule. | google.com |
| SAPAE-PEG copolymer | Stable, near zero-order release | Stable release over approximately 10 days. | rutgers.edu |
| Insulin-loaded SAPAE microspheres | Sustained release | Insulin was released over 15 days, with concurrent release of salicylic acid. | nih.gov |
The structure of the linker molecule connecting the salicylic acid moieties in the polymer backbone has a profound influence on the physicochemical properties and degradation characteristics of poly(anhydride-esters). acs.orgacs.org A variety of linkers, including linear aliphatic, branched aliphatic, and aromatic structures, have been evaluated to establish these structure-property relationships. researchgate.netacs.org
Key findings include:
Molecular Weight: For linear aliphatic linkers, longer alkyl chains result in polymers with higher molecular weights. Conversely, sterically hindered linkers tend to produce lower molecular weight polymers. acs.orgacs.org
Thermal Properties: The glass transition temperature (Tg) is significantly affected by the linker's flexibility. Tg decreases as the length of a linear aliphatic chain increases due to enhanced polymer flexibility. researchgate.netacs.org Aromatic linkers lead to the highest glass transition temperatures, a result of increased π-π interactions between the polymer chains. researchgate.netacs.org The thermal decomposition temperature generally increases with longer alkyl chain lengths in the linker. acs.orgacs.org
Hydrophobicity and Degradation: The hydrophobicity of the polymer, as measured by water contact angles, is directly influenced by the linker. This property, in turn, correlates with the hydrolytic degradation rate. researchgate.netacs.org Polymers with linkers that impart greater hydrophobicity (higher water contact angles) exhibit slower degradation rates. researchgate.netacs.org
| Linker Structure (in Diacid Precursor) | Polymer Weight-Average Molecular Weight (Mw) | Glass Transition Temperature (Tg) | Water Contact Angle (°) |
|---|---|---|---|
| 1,5-Bis(o-carboxyphenoxy)pentanoate | 12,600 | 50°C | 75° |
| 1,8-Bis(o-carboxyphenoxy)octanoate | 30,200 | 30°C | Not specified |
| 1,10-Bis(o-carboxyphenoxy)decanoate | 29,700 | 40°C | 88° |
| 2,2'-Bis(o-carboxyphenoxy)isopropanoate (Branched Aliphatic) | 39,800 | 44°C | 95° |
| Data sourced from Prudencio et al., Macromolecules, 2005. acs.org |
Future Research Directions and Translational Outlooks for Acetylsalicylic Anhydride Studies
Development of Innovative Synthetic Routes for Enhanced Purity and Yield
The traditional synthesis of acetylsalicylic anhydride (B1165640), often involving reagents like thionyl chloride, can be expensive and result in low yields of an impure product that requires extensive purification. arkat-usa.org Future research is focused on creating more efficient, safer, and economically viable synthetic pathways that deliver higher purity and yield.
One innovative approach involves the disproportionation of an asymmetrical aspirin-acetic anhydride intermediate. arkat-usa.org This can be achieved by reacting salicylic (B10762653) acid or acetylsalicylic acid with ketene (B1206846) or an excess of acetic anhydride under specific temperature and pressure conditions. arkat-usa.orggoogle.com The subsequent removal of acetic anhydride from the mixed anhydride yields the desired acetylsalicylic anhydride. google.com A patented process reports yields of approximately 84% with a high degree of purity. arkat-usa.org
Another avenue of research is the use of novel and reusable catalysts to improve reaction efficiency and environmental footprint. The use of solid acid catalysts, such as heteropolyacids (HPAs), for acetylation reactions is a promising green chemistry approach. arkat-usa.orgabcr-mefmo.org These catalysts are highly acidic, thermally stable, and can be easily separated from the reaction mixture, reducing waste and equipment corrosion. arkat-usa.org Research into different types of HPAs, such as Preyssler, Wells-Dawson, and Keggin structures, could optimize the acetylation process for industrial-scale production. arkat-usa.org
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Reported Advantages | Potential Research Focus |
|---|---|---|---|
| Conventional Method | Acetylsalicylic acid, Thionyl Chloride, Pyridine (B92270) | Established procedure | Improving safety, yield, and purity; reducing cost and corrosive byproducts. arkat-usa.org |
| Asymmetrical Anhydride Disproportionation | Salicylic acid/Aspirin (B1665792), Acetic Anhydride or Ketene | Higher yield (~84%), improved purity, avoids odorous reagents. arkat-usa.org | Optimization of reaction conditions (temperature, pressure, time) and solvent use. arkat-usa.orggoogle.com |
| Heteropoly Acid (HPA) Catalysis | Salicylic acid, Acetic Anhydride, HPA catalyst | Eco-friendly ("green"), reusable catalyst, high thermal and hydrolytic stability. arkat-usa.org | Screening different HPA structures (e.g., Preyssler) for maximum catalytic efficiency. arkat-usa.org |
Comprehensive Investigation of Long-Term Stability and Degradation Kinetics
A thorough understanding of the stability and degradation pathways of this compound is critical for its handling, storage, and application. As an acid anhydride, it is inherently susceptible to hydrolysis. libretexts.org Like acetylsalicylic acid (aspirin), which gradually hydrolyzes in the presence of moisture to form salicylic acid and acetic acid, this compound is expected to undergo similar degradation. abcr-mefmo.orgrsc.orglatech.edu The hydrolysis of aspirin is known to follow first-order kinetics and is catalyzed by both acids and bases. abcr-mefmo.orgscbt.com
Future research must involve detailed kinetic studies of this compound under various conditions (pH, temperature, solvent) to quantify its stability. A study on the degradation of acetylsalicylic acid in different organic solutions revealed that the process follows apparent second-order kinetics and that the choice of solvent is critical. latech.edu For instance, acetonitrile (B52724) and 1,4-dioxane (B91453) were found to be relatively stable media, whereas significant degradation occurred in methanol (B129727) and ethanol. latech.edu Similar systematic studies are needed for this compound. Furthermore, the degradation of polyanhydrides, which share structural motifs, has been shown to follow first-order kinetics, with degradation rates that can be tailored by altering the polymer backbone. google.com This suggests that the stability of this compound could potentially be modulated through formulation or chemical modification.
Table 2: Factors Influencing Stability and Degradation of Related Anhydrides
| Factor | Observed Effect on Stability (Based on Aspirin/Related Anhydrides) | Future Research Direction for this compound |
|---|---|---|
| Moisture/Water | Promotes rapid hydrolysis to salicylic acid and acetic acid. abcr-mefmo.orglibretexts.org | Quantify half-life in aqueous solutions and determine critical moisture levels for storage. |
| pH | Hydrolysis is catalyzed by both acids and bases. abcr-mefmo.orgscbt.com | Develop a comprehensive pH-rate profile to identify conditions of maximum stability. |
| Solvent | Degradation rates vary significantly; acetonitrile is more stable than alcohols. latech.edu | Screen a wide range of organic solvents to identify optimal media for reactions and storage. |
| Temperature | Increased temperature generally accelerates degradation. latech.edu | Determine activation energy for hydrolysis to predict shelf-life at different temperatures. |
Exploration of Advanced Applications beyond Traditional Contexts
While historically viewed as an impurity or intermediate in aspirin production, this compound possesses properties that make it a candidate for advanced applications, particularly as a highly reactive acylating agent. researchgate.net Its enhanced electrophilic character, due to multiple carbonyl groups, allows for the efficient formation of acyl derivatives. researchgate.net This opens up possibilities for its use in organic synthesis to create novel esters and amides from various alcohols, phenols, and thiols. arkat-usa.orgresearchgate.net
A significant future direction lies in polymer and materials science. Anhydrides are crucial in polymer chemistry for producing materials like polyesters and polyamides. researchgate.net Specifically, the structural motifs of salicylic acid and anhydrides are being explored to create advanced biodegradable polymers. Salicylic acid-based poly(anhydride-esters) have been synthesized as polymer prodrugs designed for the localized and sustained release of the therapeutic agent upon hydrolytic degradation. nih.govbyjus.com The development of such polymers has potential applications in medical devices and drug delivery systems, for example, in treating inflammatory bowel disease or creating anti-inflammatory matrices for guided bone regeneration. nih.govbyjus.com The ring-opening polymerization of related cyclic monomers, such as salicylic acid o-carboxyanhydride, provides a rapid pathway to creating poly(salicylate) homopolymers with well-defined properties, further highlighting the potential of this chemical class in creating advanced functional materials. latech.edu
Refinement of Analytical Methodologies for Ultra-Trace Detection
As this compound is considered an impurity in aspirin preparations, robust analytical methods are essential for quality control. scbt.com Current methods often rely on high-performance liquid chromatography (HPLC). hooghlywomenscollege.ac.inuoanbar.edu.iq Validated liquid chromatography procedures can separate and quantify this compound alongside aspirin and other related substances. hooghlywomenscollege.ac.in One such method, using an isocratic mobile phase and a methylene (B1212753) chloride solvent, avoids hydroxylic solvents that could degrade the anhydride during analysis and achieves detection limits between 5 and 36 parts per million (ppm). hooghlywomenscollege.ac.in
The future of analytical methodology development will focus on achieving ultra-trace detection limits and enhancing the speed and efficiency of analysis. This is crucial for ensuring the highest purity of pharmaceutical products and for studying the compound's degradation kinetics at very low concentrations. Research could explore more sensitive detector technologies coupled with chromatographic systems, such as advanced mass spectrometry (e.g., UHPLC-ESI-QTOF). latech.edu Developing methods with lower detection limits will also be vital for environmental monitoring and for studying the biochemistry of acylation reactions where the compound might be used as a reagent. researchgate.net
Table 3: Analytical Methodologies for this compound and Related Compounds
| Methodology | Primary Use | Reported Performance/Features | Future Refinement Goal |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of impurities in aspirin. hooghlywomenscollege.ac.inuoanbar.edu.iq | Detection limits of 5-36 ppm; analysis time of ~7 minutes. hooghlywomenscollege.ac.in | Increase sensitivity for ultra-trace detection (ppb levels); reduce analysis time further. |
| Differential Scanning Calorimetry (DSC) | Purity determination of synthesized aspirin. celanese.com | Compares melting point of synthesized product to a pure standard. celanese.com | Enhance resolution to detect minute quantities of impurities. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification of related compounds. | Provides structural information for compound identification. | Develop derivatization techniques suitable for thermally labile anhydrides. researchgate.net |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | Studying degradation kinetics. latech.edu | Allows for both qualitative and quantitative analysis in a single assay. latech.edu | Apply to this compound for precise degradation product identification and quantification. |
Q & A
Basic: What is the standard laboratory method for synthesizing acetylsalicylic acid (ASA) using acetylsalicylic anhydride?
The synthesis involves an esterification reaction between salicylic acid and acetic anhydride under acidic catalysis. A typical protocol uses a 1:2 molar ratio of salicylic acid to acetic anhydride with phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) as the catalyst. The reaction proceeds at 70–85°C for 20–30 minutes, followed by quenching with water to hydrolyze excess acetic anhydride. The product is purified via recrystallization using ethanol or water .
Basic: What is the role of acid catalysts in ASA synthesis, and how do they influence reaction efficiency?
Acid catalysts (e.g., H₃PO₄, H₂SO₄, or p-toluenesulfonic acid) protonate the acetic anhydride, increasing its electrophilicity and accelerating the nucleophilic attack by salicylic acid’s hydroxyl group. Catalytic efficiency depends on acid strength and concentration. For example, concentrated H₂SO₄ reduces reaction time to 15–20 minutes but may increase side reactions, while milder catalysts like H₃PO₄ offer better control in green chemistry approaches .
Advanced: How can reaction parameters be optimized to achieve >95% ASA yield?
Key parameters include:
- Catalyst selection : p-Toluenesulfonic acid (4 mol%) achieves 97% yield at 85°C in 30 minutes .
- Molar ratio : A 1:2 ratio of salicylic acid to acetic anhydride minimizes unreacted starting material .
- Temperature and time : 85°C for 25–30 minutes balances yield and energy efficiency .
- Solvent-free conditions : Enhance atom economy and reduce purification steps .
Table 1 : Comparison of Catalytic Systems
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ | 70 | 20 | 85–90 | |
| p-Toluenesulfonic acid | 85 | 30 | 97 | |
| Aminosulfonic acid | 81–85 | 25 | 93.3 |
Advanced: What advanced spectroscopic methods are used to monitor ASA synthesis in real time?
Raman spectroscopy coupled with partial least squares (PLS) regression enables simultaneous quantification of salicylic acid, acetic anhydride, and ASA. Pretreatment methods like Savitzky-Golay smoothing and mean-centering reduce baseline drift, achieving root mean square errors (RMSEP) of <1.5% for component prediction. This facilitates on-line monitoring of reaction progress without interrupting synthesis .
Advanced: How are kinetic models applied to integrate dissolution, reaction, and crystallization in ASA synthesis?
A comprehensive model tracks:
- Dissolution : Salicylic acid solubility in acetic anhydride.
- Reaction : Second-order kinetics under acid catalysis.
- Crystallization : ASA nucleation and growth rates.
This integrated approach predicts optimal cooling rates during crystallization to maximize purity and yield .
Advanced: How do catalytic mechanisms differ between Brønsted acids (e.g., H₂SO₄) and solid acids (e.g., aminosulfonic acid)?
Brønsted acids protonate acetic anhydride directly, while solid acids like aminosulfonic acid operate via surface activation, reducing side reactions. Solid catalysts offer recyclability and easier separation, but their efficiency depends on particle size and dispersion. For instance, aminosulfonic acid achieves 93.3% yield but requires precise temperature control (81–85°C) .
Basic: What purification techniques are critical for isolating high-purity ASA?
- Quenching : Adding water hydrolyzes excess acetic anhydride to acetic acid .
- Recrystallization : Ethanol-water mixtures (1:3 v/v) remove unreacted salicylic acid and byproducts .
- Vacuum filtration : Enhances yield by minimizing product loss .
Advanced: How can hydrolysis byproducts be analyzed and mitigated during ASA synthesis?
Hydrolysis of acetic anhydride generates acetic acid, while ASA degradation in aqueous ethanol produces salicylic acid. Kinetic studies using HPLC or titration quantify degradation rates. Ethanol concentrations >60% (v/v) accelerate esterification of ASA to ethyl acetate, which can be monitored via gas chromatography .
Advanced: What green chemistry principles apply to ASA synthesis?
- Solvent-free conditions : Reduce waste .
- Biodegradable catalysts : Phosphoric acid replaces corrosive H₂SO₄ .
- Atom economy : The reaction has >80% atom utilization, with acetic acid as the only byproduct .
Advanced: How can contradictory data on optimal molar ratios (1:vs. 1:2) be reconciled?
The discrepancy arises from catalyst activity and reaction scale. Lower ratios (1:1.5) with highly active catalysts (e.g., aminosulfonic acid) suffice for small-scale syntheses, while excess acetic anhydride (1:2) ensures complete conversion in large batches. Researchers must balance stoichiometry with catalyst efficiency and side reaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
